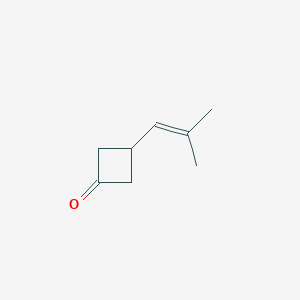![molecular formula C16H18O4S B14370359 Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate CAS No. 90155-97-8](/img/structure/B14370359.png)
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate typically involves the condensation of thiophene derivatives with hepta-2,5-dienedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boron reagents with halides . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the dienedioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene compounds .
科学的研究の応用
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
作用機序
The mechanism of action of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the dienedioate moiety can undergo nucleophilic attack, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Diethyl hepta-2,5-dienedioate: Lacks the thiophene ring but shares the dienedioate moiety.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of the dienedioate moiety.
Uniqueness
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate is unique due to its combination of the thiophene ring and the dienedioate moiety, which imparts distinct chemical reactivity and potential for diverse applications .
特性
CAS番号 |
90155-97-8 |
|---|---|
分子式 |
C16H18O4S |
分子量 |
306.4 g/mol |
IUPAC名 |
diethyl 4-(thiophen-2-ylmethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C16H18O4S/c1-3-19-15(17)9-7-13(8-10-16(18)20-4-2)12-14-6-5-11-21-14/h5-12H,3-4H2,1-2H3 |
InChIキー |
KZRJJUGRNDCYDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC(=CC1=CC=CS1)C=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


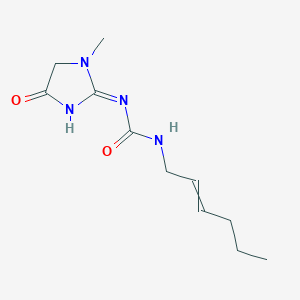
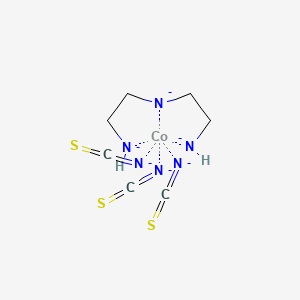
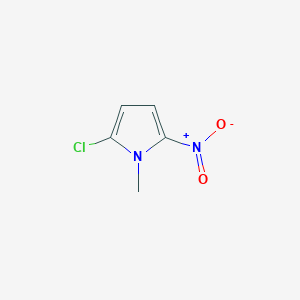

![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
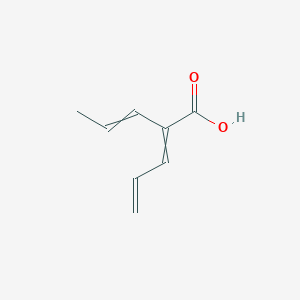
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
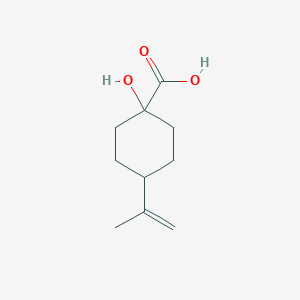
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
